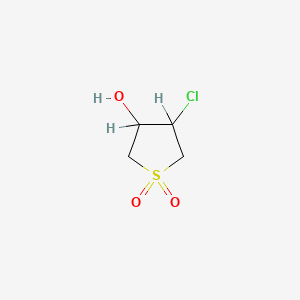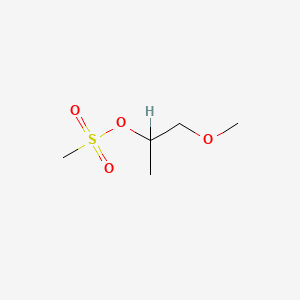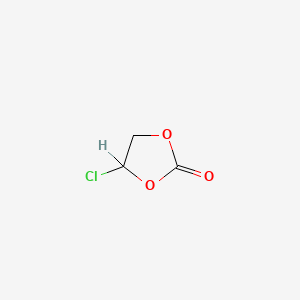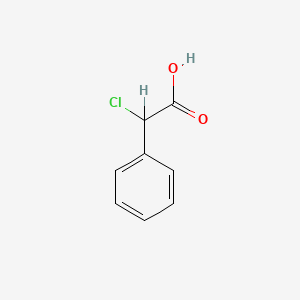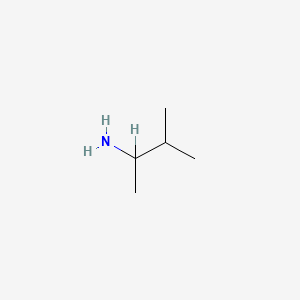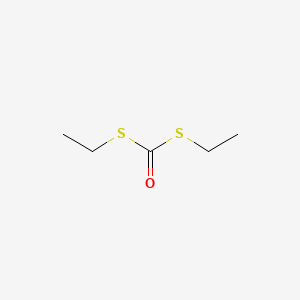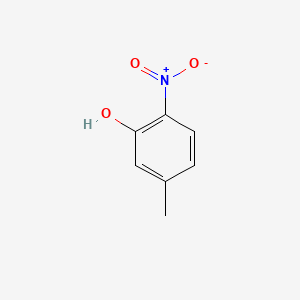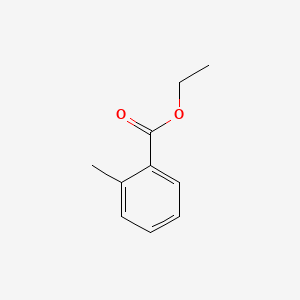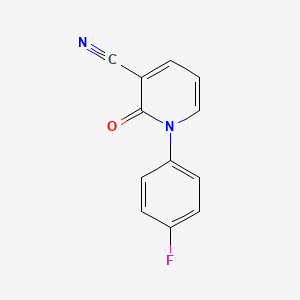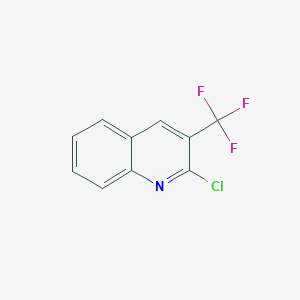
4-Methoxyoxindol
Übersicht
Beschreibung
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmakologie
4-Methoxyoxindol wurde wegen seines Potenzials in der Pharmakologie untersucht, insbesondere aufgrund der biologischen Aktivitäten, die mit Indolderivaten verbunden sind. Diese Verbindungen haben eine Reihe von Aktivitäten gezeigt, darunter antivirale, entzündungshemmende, antikanker und antidiabetische Wirkungen . Die Modifikation der Indolstruktur, wie z. B. die Methoxylierung, kann zu neuen pharmakologischen Eigenschaften führen, was this compound zu einem wertvollen Gerüst für die Arzneimittelentwicklung macht.
Biochemie
In der Biochemie sind Indolderivate entscheidend für das Verständnis von Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen. This compound könnte verwendet werden, um die Biokonversion von Indolen aus Tryptophan zu untersuchen, die für die Aufrechterhaltung der intestinalen Homöostase und die Beeinflussung des Leberstoffwechsels und der Immunantwort unerlässlich ist .
Medizinische Chemie
Die Rolle von this compound in der medizinischen Chemie ist aufgrund seines Vorkommens in Verbindungen mit unterschiedlichen biologischen Aktivitäten bedeutend. Es dient als Schlüsselzwischenprodukt bei der Synthese von antiviralen Mitteln und Antikrebstherapien und bietet Einblicke in die Entwicklung neuer Therapeutika .
Organische Synthese
This compound wird in der organischen Synthese als Baustein für die Herstellung komplexer Moleküle verwendet. Seine Reaktivität ermöglicht die Konstruktion von spirocyclischen Oxindolen, die in Naturstoffen und Medikamenten weit verbreitet sind, was seine Bedeutung in der synthetischen organischen Chemie unterstreicht .
Neurowissenschaften
In den Neurowissenschaften sind Indolderivate wie this compound Teil der Forschung an Neurotransmitteranaloga und Neuromodulatoren. Sie tragen zur Synthese von Verbindungen bei, die neuronale Bahnen und Gehirnfunktionen beeinflussen können, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen führt .
Molekulare Biologie
Die Anwendungen von this compound in der molekularen Biologie umfassen seine Verwendung bei der Synthese von GABA-Analoga und HIV-1-Integrase-Inhibitoren. Es ist auch an der Herstellung von natrium-abhängigen Glukose-Cotransporter-2 (SGLT2)-Inhibitoren beteiligt, die für die Diabetesbehandlung relevant sind .
Analytische Chemie
In der analytischen Chemie kann this compound Teil der Entwicklung von chromatographischen Methoden und spektrophotometrischen Analysen sein. Seine Derivate werden als Standards oder Reagenzien in verschiedenen analytischen Techniken verwendet, um andere Substanzen zu quantifizieren oder zu identifizieren .
Landwirtschaft
Schließlich sind Indolderivate im Bereich der Landwirtschaft dafür bekannt, das Pflanzenwachstum und die Pflanzenentwicklung zu beeinflussen. This compound könnte auf seine Auswirkungen auf die Pflanzenhormonregulierung und die Steigerung des Ernteertrags untersucht werden, was zu nachhaltigen landwirtschaftlichen Praktiken beiträgt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Methoxyoxindole, also known as 4-Methoxyindolin-2-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Methoxyoxindole may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Methoxyoxindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives, including 4-Methoxyoxindole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can exert a variety of local and heterotopic biological effects by circulating in the plasma . .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 4-Methoxyoxindole may induce a variety of molecular and cellular changes.
Action Environment
The gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan , suggesting that the gut environment could significantly influence the action, efficacy, and stability of 4-Methoxyoxindole.
Eigenschaften
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-17-4 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-indolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


